Dimethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate
Overview
Description
Dimethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate is an organic compound with the molecular formula C11H10F3NO4 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate typically involves the reaction of diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine under alkaline conditions. This reaction produces 2-(5-nitro-3-(trifluoromethyl)pyridine-2-yl)malonic acid dimethyl ester. Subsequent reduction and diazotization steps yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Dimethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyridine ring can engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate: This compound has a similar structure but with a chlorine atom instead of a hydrogen atom at the 5-position of the pyridine ring.
Dimethyl 2-(3-(trifluoromethyl)phenyl)malonate: This compound features a phenyl ring instead of a pyridine ring, altering its chemical properties and reactivity.
Uniqueness
Dimethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate is unique due to the presence of both a trifluoromethyl group and a pyridine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyridine ring provides opportunities for specific interactions with biological targets.
Properties
IUPAC Name |
dimethyl 2-[3-(trifluoromethyl)pyridin-2-yl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c1-18-9(16)7(10(17)19-2)8-6(11(12,13)14)4-3-5-15-8/h3-5,7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPYXXDZISQOTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC=N1)C(F)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478305 | |
Record name | 2-(3-trifluoromethyl-pyridin-2-yl)-malonic dimethylester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
809276-86-6 | |
Record name | 2-(3-trifluoromethyl-pyridin-2-yl)-malonic dimethylester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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